(1-乙基哌啶-4-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

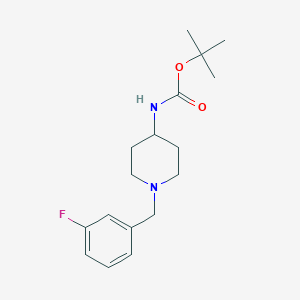

(1-Ethylpiperidin-4-yl)acetic acid is a chemical compound that is related to the piperidine family, a group of organic compounds characterized by a six-membered ring containing one nitrogen atom. While the provided papers do not directly discuss (1-Ethylpiperidin-4-yl)acetic acid, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for (1-Ethylpiperidin-4-yl)acetic acid.

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including protection and deprotection of functional groups, regioselective formation of bonds, and the use of catalysts to improve yield and selectivity. For instance, the synthesis of Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate, as described in the first paper, involves a highly regioselective process followed by asymmetric hydrogenation using a chiral ruthenium catalyst to produce a compound with good enantioselectivity . Similarly, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) involves a three-step process starting from 4-hydroxypiperidine, which includes protection of the amine, acylation, and deprotection, resulting in a high overall yield . These methods could potentially be adapted for the synthesis of (1-Ethylpiperidin-4-yl)acetic acid.

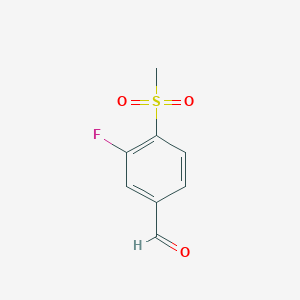

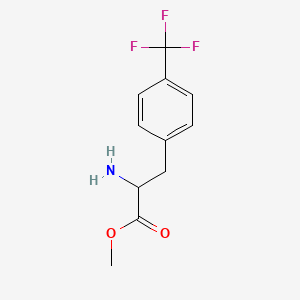

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity and chemical properties. The structure typically includes a piperidine ring, which can be substituted at various positions to create different derivatives. The stereochemistry of these compounds is also important, as it can affect their biological activity and the outcome of chemical reactions. For example, the synthesis of (R)-N-protected homopipecolate involves the creation of a chiral center, which is achieved with high enantioselectivity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including acylation, hydrogenation, and carbon-11 radiolabeling, as seen in the synthesis of [11C]PMP . The reactivity of these compounds is influenced by the substituents on the piperidine ring and the presence of other functional groups. The chemical reactions are often carried out under controlled conditions using specific reagents and catalysts to achieve the desired products with high purity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of an ethyl group and an acetic acid moiety in (1-Ethylpiperidin-4-yl)acetic acid would influence its physical properties, such as its hydrophobicity and boiling point. The chemical properties, such as acidity and basicity, would also be affected by these functional groups. The biological evaluation of a related compound, 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, showed significant anti-inflammatory activity, suggesting that similar piperidine derivatives could also exhibit biological activities .

科学研究应用

Ligand Synthesis and Semiconductor Applications: 与(1-乙基哌啶-4-基)乙酸相关的化合物4-羧基-1,8-萘啉-2-基被用作金属配合物中的配体,在半导体应用中起着重要作用 (Zong, Zhou, & Thummel, 2008)。

Marine Fungus Derivatives: 与(1-乙基哌啶-4-基)乙酸结构相似的化合物已从海洋真菌青霉菌中分离出来,表明可能具有生物或药用应用 (Wu et al., 2010)。

Energetic Materials Synthesis: 与(1-乙基哌啶-4-基)乙酸密切相关的2-(5-硝基亚氨基四唑-1-基)乙酸衍生物已被合成并表征其作为高能材料的潜力 (Joo et al., 2012)。

Anticancer Agent Synthesis: 与(1-乙基哌啶-4-基)乙酸结构相关的乙基(6-氨基-4-氯-5-硝基吡啶-2-基)碳酸酯已被用于合成潜在的抗癌药物 (Temple et al., 1983)。

Pharmaceutical Research: 对1,2,4-三唑衍生物的研究,其中包括(1-乙基哌啶-4-基)乙酸类似物,表明由于其多样的生物活性,它们在药物应用中具有潜力 (Salionov, 2015)。

Fluorescent Film Monomers: 与(1-乙基哌啶-4-基)乙酸相关的衍生物已被用于合成丙烯酸酯,可能用作荧光薄膜的单体 (Soboleva, Orlova, & Shelkovnikov, 2017)。

Quantum Chemical Analysis: 对(1-乙基哌啶-4-基)乙酸衍生物进行了量子化学计算,以了解其分子性质,这在材料科学和药物设计中至关重要 (Bouklah et al., 2012)。

Supramolecular Synthon Applications: 对相关化合物1,2,4-三唑-羧酸的研究表明其在构建三维多孔纳米球链中的应用,对材料科学具有重要意义 (Naik et al., 2010)。

Green Chemistry Applications: 对(1-乙基哌啶-4-基)乙酸衍生物在绿色化学应用中的作用进行了研究,特别是在醇氧化系统中 (Li & Zhang, 2009)。

Auxin Activity in Plant Growth: 对与(1-乙基哌啶-4-基)乙酸结构相似的2-烷基吲哚-3-乙酸的研究揭示了它们的生长素活性,影响植物的生长和发育 (Antolić et al., 2004)。

安全和危害

“(1-Ethylpiperidin-4-yl)acetic acid” is classified as Eye Damage 1 according to the GHS classification . The compound has the signal word “Danger” and the hazard statement H318 . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

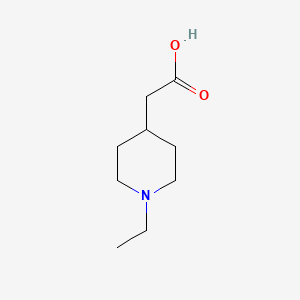

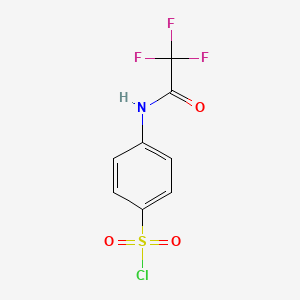

IUPAC Name |

2-(1-ethylpiperidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHNVBMJTWHLJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596466 |

Source

|

| Record name | (1-Ethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethylpiperidin-4-yl)acetic acid | |

CAS RN |

915922-85-9 |

Source

|

| Record name | 1-Ethyl-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Ethylpiperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)